1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC14773237
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N5O2 |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C24H27N5O2/c1-15-11-20(21-14-27-29(23(21)28-15)17-5-3-4-6-17)24(30)25-10-9-16-13-26-22-8-7-18(31-2)12-19(16)22/h7-8,11-14,17,26H,3-6,9-10H2,1-2H3,(H,25,30) |
| Standard InChI Key | TXSWQYYUPXMXGK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCC4=CNC5=C4C=C(C=C5)OC |
Introduction
Structural Analysis and Molecular Properties
Molecular Architecture
The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system comprising fused pyrazole and pyridine rings. Key substituents include:
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1-Cyclopentyl group: Attached to the pyrazole nitrogen, this bulky alicyclic moiety enhances lipophilicity and may influence target selectivity.
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6-Methyl group: Positioned on the pyridine ring, this substituent contributes to steric and electronic effects, potentially stabilizing interactions with hydrophobic binding pockets.
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4-Carboxamide side chain: Linked to a 2-(5-methoxy-1H-indol-3-yl)ethyl group, this moiety introduces hydrogen-bonding capabilities and structural complexity reminiscent of tryptamine derivatives .
The indole component, with a 5-methoxy group, mirrors motifs found in bioactive molecules such as serotonin and melatonin, suggesting potential neuromodulatory or anticancer properties .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 417.5 g/mol | |
| Critical Substituents | Cyclopentyl, 6-methyl, indole | |
| Calculated LogP | ~3.2 (estimated) |
Synthetic Routes and Methodologies
Conventional Multi-Step Synthesis
Early synthetic approaches involve sequential reactions to construct the pyrazolo[3,4-b]pyridine core, followed by functionalization. Key steps include:
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Pyrazole ring formation: Condensation of hydrazine derivatives with β-ketoesters .
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Pyridine annulation: Cyclization under acidic or basic conditions to fuse the pyridine ring.
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Side-chain incorporation: Amide coupling between the pyrazolo[3,4-b]pyridine-4-carboxylic acid and 2-(5-methoxy-1H-indol-3-yl)ethylamine.
Reaction conditions (temperature, solvent, catalysts) are tightly controlled to optimize yield and purity. For example, palladium catalysts may facilitate C–N bond formation during cyclopentyl group installation.
Table 2: Comparison of Synthetic Methods
| Method | Yield | Time | Key Advantage | Source |
|---|---|---|---|---|
| Multi-step conventional | 40–60% | 24–48 h | Established protocol | |
| Solvent-free | 55–70% | 2–4 h | Eco-friendly, rapid | |
| CDC reactions | 72–90% | 18 h | Single-step, versatile |
Mechanism of Action and Biological Targets
Interaction with Cyclin-Dependent Kinases (CDKs)
Pyrazolo[3,4-b]pyridines are known inhibitors of CDKs, enzymes critical for cell cycle regulation. The 6-methyl and cyclopentyl groups may enhance binding to the ATP-binding pocket, while the indole side chain could mediate interactions with hydrophobic residues . Molecular docking studies suggest that substitution at the indole’s 4-position induces steric clashes with Phe157, reducing potency , underscoring the importance of the 5-methoxy group for optimal activity.
Autotaxin Inhibition
Structurally related indole derivatives exhibit autotaxin (ATX) inhibitory activity, a therapeutic target in fibrosis and cancer . The 1-cyclopentyl group in this compound may mimic lipidic autotaxin substrates, competing with lysophosphatidylcholine (LPC) binding.
Table 3: Putative Biological Targets and Effects
Comparative Analysis with Related Compounds
vs. N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]Cyclopropanecarboxamide
This analog replaces the pyrazolo[3,4-b]pyridine core with a cyclopropanecarboxamide . While both compounds share the 5-methoxyindole group, the pyrazolo derivative’s fused ring system enhances rigidity and target affinity, as evidenced by its higher molecular weight (417.5 vs. 258.3 g/mol) .
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